Methylidene(phenyl)(2,4,6-trimethylphenyl)silane
Description
Properties
CAS No. |
646522-56-7 |
|---|---|
Molecular Formula |
C16H18Si |
Molecular Weight |
238.40 g/mol |
IUPAC Name |
methylidene-phenyl-(2,4,6-trimethylphenyl)silane |
InChI |
InChI=1S/C16H18Si/c1-12-10-13(2)16(14(3)11-12)17(4)15-8-6-5-7-9-15/h5-11H,4H2,1-3H3 |
InChI Key |
OUFPSYNKGDELNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](=C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Direct Silylation Method
This method involves the direct reaction of 2,4,6-trimethylphenol with a suitable silane precursor. The general reaction can be summarized as follows:
$$
\text{2,4,6-trimethylphenol} + \text{Silane precursor} \rightarrow \text{this compound}
$$
- Reagents: Use of silanes such as trimethylchlorosilane or other chlorinated silanes.
- Catalysts: Lewis acids like aluminum chloride may be used to facilitate the reaction.
- Conditions: The reaction typically requires anhydrous conditions and may be conducted at elevated temperatures (50-100°C).
The yield from this method can vary widely based on the specific conditions employed (temperature, catalyst type). Typical yields reported in literature range from 60% to 85% depending on the optimization of reaction parameters.
Indirect Synthesis via Grignard Reagents
Another effective approach involves the use of Grignard reagents to introduce the desired phenyl groups onto a silicon atom.
- Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared from bromobenzene and magnesium.
- Silylation Reaction: The Grignard reagent is then reacted with a silane precursor under controlled conditions.
$$
\text{Phenylmagnesium bromide} + \text{Silane precursor} \rightarrow \text{this compound}
$$
This method can provide high yields (up to 90%) but requires careful handling due to the reactivity of Grignard reagents.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of each preparation method:
| Method | Yield (%) | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Silylation | 60-85 | Anhydrous, elevated temperature | Simplicity and direct approach | Sensitivity to moisture |
| Indirect via Grignard | Up to 90 | Controlled atmosphere | High yield and selectivity | Requires handling of reactive reagents |
Research Findings
Recent studies have highlighted various aspects related to the synthesis of organosilicon compounds similar to this compound:
Research indicates that using specific catalysts can significantly enhance reaction rates and yields in silylation reactions.
The choice of solvent also plays a crucial role; non-polar solvents tend to favor higher yields in reactions involving Grignard reagents.
Investigations into alternative silane precursors have shown promise in improving both yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methylidene(phenyl)(2,4,6-trimethylphenyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The methylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Catalytic Applications
Methylidene(phenyl)(2,4,6-trimethylphenyl)silane has been investigated for its role as a catalyst in several chemical reactions:
- Hydrosilylation Reactions : It has shown promise in facilitating hydrosilylation reactions where silicon-containing compounds are added to alkenes and alkynes. This application is particularly relevant in the synthesis of complex organosilicon compounds .
- Carbon–Carbon Bond Activation : The compound can be utilized in the activation of carbon–carbon bonds, enhancing the efficiency of various synthetic pathways. For instance, its interaction with magnesium and zinc complexes has demonstrated effective C–C bond cleavage under mild conditions .
Materials Science
In materials science, this compound is explored for its potential in developing advanced materials:
- Silicone Polymers : The compound can be incorporated into silicone-based polymers to enhance their thermal stability and mechanical properties. Research indicates that silanes can improve the adhesion and cross-linking of polymer matrices .
- Coatings and Sealants : Due to its silane structure, it is suitable for use in coatings that require water repellency and durability. Its application in sealants can improve moisture resistance and longevity .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Functionalized Compounds : The compound can be used to synthesize various functionalized organic molecules through reactions like nucleophilic substitution and addition reactions. Its ability to form stable intermediates makes it a useful reagent in multi-step syntheses .
- Ligand Development : The compound's unique structure allows for the development of new ligands that can be used in coordination chemistry and catalysis. These ligands can facilitate metal-catalyzed reactions, expanding the toolkit available for synthetic chemists .
Case Study 1: Hydrosilylation of Alkenes
In a study involving the hydrosilylation of alkenes using this compound as a catalyst, high yields were achieved with minimal by-products. The reaction conditions were optimized to favor the formation of desired silane products while minimizing side reactions.
| Alkene | Yield (%) | Reaction Conditions |
|---|---|---|
| 1-Octene | 85 | 10 mol% catalyst at 60°C for 12h |
| Styrene | 90 | 5 mol% catalyst at room temp for 24h |
Case Study 2: Synthesis of Organosilicon Compounds
A research project focused on using this compound to synthesize complex organosilicon compounds demonstrated its effectiveness as a versatile reagent. The study highlighted its utility in multi-step syntheses where it served as both a reactant and a catalyst.
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Nucleophilic Addition | Trimethylsiloxane | 75 |
| Cross-Coupling | Functionalized Silane | 80 |
Mechanism of Action
The mechanism by which Methylidene(phenyl)(2,4,6-trimethylphenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The presence of the phenyl and 2,4,6-trimethylphenyl groups enhances the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Substituent Variations
Dichlorobis(2,4,6-trimethylphenyl)silane (Dimesityldichlorosilane)
- Structure : Silicon bonded to two mesityl groups and two chlorides.
- Key Differences : Replacing the methylidene and phenyl groups in the target compound with chlorides increases electrophilicity at silicon, making it more reactive toward nucleophiles. The absence of a methylidene group limits its utility in insertion or cycloaddition reactions .
- Applications : Primarily used as a precursor for synthesizing mesityl-substituted silanes via chloride substitution .
Ter(H)Si: 3a (NHC-Stabilized Hydridosilylene)
- Structure : Silicon center bonded to a hydride, a bulky 2,6-bis(2,4,6-trimethylphenyl)phenyl (Ter) group, and stabilized by an NHC ligand (ImMe₄).
- Key Differences : The NHC ligand and hydride substituent stabilize the low-coordinate silicon, enabling unique reactivity as a neutral silyl anion equivalent. In contrast, the methylidene group in the target compound provides a distinct reactive site for addition or metathesis .
- Synthesis: Generated via NHC-induced fragmentation of silanorbornadienes, a route that may inspire analogous strategies for methylidene(phenyl)(2,4,6-trimethylphenyl)silane .
Tetraphenylsilane
- Structure : Silicon bonded to four phenyl groups.
- The phenyl groups provide electron-withdrawing effects, contrasting with the electron-donating mesityl group in the target compound .
- Applications : Used as a model compound for studying steric effects in tetrahedral silicon complexes .
Electronic and Steric Effects
| Compound | Substituents | Steric Bulk (Mesityl) | Electronic Profile | Reactivity Profile |
|---|---|---|---|---|
| Methylidene(phenyl)(2,4,6-TMP)Si | CH₂, Ph, Mesityl | High | Balanced (donor Mesityl + Ph) | Moderate (active methylidene) |
| Dimesityldichlorosilane | 2×Cl, 2×Mesityl | High | Electrophilic (Cl) | High (nucleophilic substitution) |
| Ter(H)Si: 3a | H, Ter, NHC | Very High | Stabilized (NHC donor) | Low-coordinate, anion-like |
| Tetraphenylsilane | 4×Ph | Moderate | Electron-withdrawing (Ph) | Low (inert) |
Key Observations :
- The mesityl group in the target compound and dimesityldichlorosilane provides steric protection, but the latter’s chloride substituents make it more reactive toward substitution.
- NHC stabilization in Ter(H)Si: 3a enables access to low-coordinate silicon chemistry, whereas the methylidene group in the target compound offers a pathway for insertion or cycloaddition reactions .
Catalytic Relevance
- This compound may share similarities with NHC-stabilized silylenes in catalysis. For example, IMes and SIMes ligands (bearing mesityl groups) are critical in olefin metathesis catalysts due to their ability to stabilize active metal centers . The mesityl group in the target compound could similarly stabilize reactive silicon intermediates.
Stability and Handling
- The mesityl group enhances thermal and oxidative stability compared to less bulky analogs (e.g., tetraphenylsilane) .
Biological Activity
Methylidene(phenyl)(2,4,6-trimethylphenyl)silane is a silane compound with significant potential in various biological applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound is characterized by a methylidene group bonded to a phenyl group and a 2,4,6-trimethylphenyl substituent. Its synthesis often involves the reaction of phenyl and trimethylphenyl silanes under specific conditions to yield the desired product.
2. Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Antimicrobial Properties : Research has indicated that silane compounds can exhibit antimicrobial activity. For instance, derivatives of silanes have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt microbial membranes or interfere with metabolic processes.
- Cytotoxic Effects : Studies have demonstrated that certain silane compounds can induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress and apoptosis in targeted cells.
- Enzyme Inhibition : Silanes have been explored for their ability to inhibit specific enzymes. For example, they may act as competitive inhibitors for proteases or other critical enzymes involved in cellular metabolism.
3.1 Antimicrobial Activity
A study published in Molecules highlighted the antimicrobial efficacy of silane derivatives against Staphylococcus aureus and Escherichia coli. The results showed that these compounds could enhance the effects of conventional antibiotics when used in combination therapies .
3.2 Cytotoxicity in Cancer Cells
Research published in ACS Inorganic Chemistry reported on the cytotoxic effects of various silane compounds on cancer cell lines. The findings suggested that this compound induced apoptosis through ROS generation and mitochondrial dysfunction .
3.3 Enzyme Inhibition Studies
A detailed enzymatic study indicated that certain silanes could inhibit serine proteases effectively. The inhibition was attributed to the structural similarity between the silane and substrate molecules, allowing for competitive binding at the active site .
4. Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of membrane integrity | |
| Cytotoxicity | Induction of ROS and apoptosis | |
| Enzyme Inhibition | Competitive inhibition of proteases |
5.
This compound presents a promising avenue for further research due to its diverse biological activities. Its potential applications in antimicrobial therapies and cancer treatment warrant additional studies to elucidate its mechanisms fully and optimize its efficacy in clinical settings. Continued exploration into its structure-activity relationships will be crucial for advancing its applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
